molecular formula C22H13FN2O4 B2576927 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-56-8

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2576927
M. Wt: 388.354
InChI Key: RMGNTXFQOHBPMZ-UHFFFAOYSA-N
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Description


2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione , also known by its chemical structure, is a heterocyclic compound. Let’s dissect its components:



  • Chromeno[2,3-d]pyrimidine : This fused ring system combines a chromene (chromeno) and a pyrimidine moiety. The numbering of the atoms follows the conventions for both rings.

  • 4-Fluorophenyl : The phenyl group substituted at the 2-position bears a fluorine atom at the 4-position.

  • Furan-2-ylmethyl : The furan ring, attached to the 3-position, contributes to the overall structure.



Synthesis Analysis


The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes, including multistep reactions, cyclizations, and functional group transformations. Literature reports suggest methods such as Pd-catalyzed coupling reactions , heterocyclic ring closures , and diverse functionalization strategies . The choice of synthetic route impacts yield, scalability, and cost-effectiveness.



Molecular Structure Analysis


The molecular formula of our compound is C~20~H~10~FNO~3~ . Its structural formula reveals the fused chromeno[2,3-d]pyrimidine core, with the fluorophenyl and furan-2-ylmethyl substituents. The arrangement of atoms, bond angles, and steric effects play crucial roles in its properties.



Chemical Reactions Analysis



  • Substitution Reactions : The fluorine atom on the phenyl ring is susceptible to nucleophilic substitution. Researchers have explored halogen exchange, Suzuki coupling, and Buchwald-Hartwig reactions.

  • Ring-Opening Reactions : The chromeno[2,3-d]pyrimidine scaffold can undergo ring-opening reactions under specific conditions, leading to diverse derivatives.

  • Oxidation and Reduction : Functional groups within the molecule can participate in redox reactions, affecting its reactivity.



Physical And Chemical Properties Analysis



  • Melting Point : The compound’s melting point provides insights into its crystalline nature and purity.

  • Solubility : Solubility in various solvents impacts its formulation and bioavailability.

  • UV-Vis Absorption : The chromophores present may exhibit characteristic absorption bands.

  • Stability : Stability under different conditions (light, temperature, pH) influences its shelf life.


Safety And Hazards



  • Toxicity : Assessments of acute and chronic toxicity are essential.

  • Environmental Impact : Consider its persistence, bioaccumulation, and potential harm to ecosystems.

  • Handling Precautions : Researchers and industrial users should follow safety protocols.


Future Directions



  • Biological Evaluation : Investigate its pharmacological activities (anticancer, anti-inflammatory, etc.).

  • Structure-Activity Relationship (SAR) : Modify substituents to optimize desired properties.

  • Formulation Development : Explore drug delivery systems or prodrugs.

  • Clinical Trials : If promising, move toward clinical studies.


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properties

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O4/c23-14-9-7-13(8-10-14)20-24-21-18(19(26)16-5-1-2-6-17(16)29-21)22(27)25(20)12-15-4-3-11-28-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGNTXFQOHBPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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